molecular formula C10H11N3O3 B2637137 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 2735-71-9

1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No.: B2637137
CAS No.: 2735-71-9
M. Wt: 221.216
InChI Key: FEZKCWBNANSUJS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:

Chemical Reactions Analysis

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, compounds containing the benzodiazole moiety are known to be effective against various bacterial strains and fungi. A study highlighted the efficacy of such compounds in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The mechanism involves destabilization of microtubules, leading to cell cycle arrest and subsequent cell death .

Case Study:
A specific study reported that a derivative of this compound demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values indicating high potency .

Fluorescent Probes

Due to its unique structural characteristics, this compound is being explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in real-time.

Data Table: Fluorescent Properties

PropertyValue
Excitation Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.45

Synthesis and Derivatives

The synthesis of this compound has been documented through various methods, often involving the reaction of nitrobenzodazole derivatives with appropriate alcohols under controlled conditions. The resulting compounds are further modified to enhance their biological activity.

Synthesis Example:
A common synthetic route involves the reaction of 5-nitrobenzodazole with ethanolic solutions under acidic conditions, yielding high purity products suitable for further biological testing .

Mechanism of Action

The mechanism of action of 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:

Biological Activity

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol, also known as a nitrobenzodiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure (C10H11N3O3) and has been studied for its effects on various biological systems.

  • Molecular Formula : C10H11N3O3
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 2735-71-9

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an anticancer agent and its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has shown promising results in vitro against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induces apoptosis and disrupts microtubule dynamics
A549 (Lung Cancer)15.2Inhibition of cell cycle progression
HeLa (Cervical Cancer)12.8Modulation of apoptotic pathways

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression:

Enzyme Target IC50 (nM) Comments
FGFR1 (Fibroblast Growth Factor Receptor 1)15.0Significant inhibition observed
ERK1/2 (Extracellular Signal-Regulated Kinases)20.0Dual mechanism of action noted

The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazole structure can enhance potency against these targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cell Line :
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • In Vivo Efficacy :
    • In xenograft models using mice, treatment with the compound resulted in a marked reduction in tumor size compared to control groups.
    • The safety profile was also assessed, showing minimal toxicity at effective doses.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Microtubule Destabilization : Similar to other known anticancer agents, this compound appears to interfere with microtubule dynamics, leading to mitotic arrest.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, suggesting that this compound may promote programmed cell death in malignant cells.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

Answer:
A multi-step synthesis approach is typically employed:

Core Benzodiazole Formation : Condensation of o-phenylenediamine derivatives with nitro-substituted ketones under acidic conditions, followed by nitration at the 5-position .

Ethanol Sidechain Introduction : Asymmetric transfer hydrogenation of a ketone intermediate (e.g., 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethanone) using chiral Ru catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to achieve enantioselectivity .

Critical Optimization :

  • Catalyst Loading : 2-5 mol% Ru catalyst for efficient enantiomeric excess (>90%).
  • Reaction Solvent : Isopropanol or ethanol at 60-80°C for 6-12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm the benzodiazole core (δ 7.8–8.2 ppm for aromatic protons) and ethanol sidechain (δ 4.2–4.5 ppm for -CH(OH)-, δ 1.3–1.6 ppm for -CH3). Use DMSO-d6 or CDCl3 as solvents .
  • IR Spectroscopy : Identify O-H stretching (3200–3500 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 252.2) .

Q. Advanced: How can density functional theory (DFT) calculations elucidate electronic properties and reactivity patterns?

Answer:

  • HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing electron-deficient behavior at the benzodiazole ring .
  • Reactivity Mapping : Use Gaussian09 with B3LYP/6-31G(d) basis set to model charge distribution. The ethanol group exhibits nucleophilic character at the hydroxyl oxygen .
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations in ethanol or DMSO to correlate with experimental solvolysis rates .

Q. Advanced: What crystallographic challenges arise during structure determination, and how can SHELXL refine problematic data?

Answer:

  • Common Issues :
    • Disorder : Nitro or methyl groups may exhibit positional disorder. Use PART and SUMP instructions in SHELXL to model alternate conformations .
    • Twinned Data : Apply TWIN/BASF commands for twin-law refinement (e.g., -h, -k, -l for merohedral twinning) .
  • Validation Tools :
    • R1/wR2 : Aim for <5% and <10%, respectively.
    • ADPs : Check for reasonable anisotropic displacement parameters (Uij < 0.05 Ų) .

Q. Advanced: How does the nitro group influence biological activity, and what assays are suitable for evaluating its pharmacological potential?

Answer:

  • Mechanistic Role : The nitro group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., nitroreductase enzymes in antiparasitic studies) .
  • Assay Design :
    • Antimicrobial Screening : MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution .
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC50 values .

Q. Advanced: How can researchers resolve contradictions in experimental data, such as conflicting NMR and crystallographic results?

Answer:

  • Case Study : If NMR suggests a planar benzodiazole ring while crystallography shows puckering:
    • Dynamic Effects : Variable-temperature NMR to detect conformational flexibility.
    • DFT Comparison : Optimize both planar and puckered structures; compare computed/experimental NMR shifts .
    • Software Cross-Validation : Use Mercury (CCDC) to analyze crystal packing forces influencing geometry .

Q. Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage : Dry, inert atmosphere (argon) at -20°C in amber glass vials to prevent nitro group photodegradation .
  • Decomposition Risks :
    • Hydrolysis : Avoid aqueous buffers at pH > 8.
    • Thermal Stability : DSC analysis shows decomposition onset at 180°C .

Properties

IUPAC Name

1-(1-methyl-5-nitrobenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6(14)10-11-8-5-7(13(15)16)3-4-9(8)12(10)2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZKCWBNANSUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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